molecular formula C10H15NS B2358722 1-Benzylsulfanylpropan-2-amine CAS No. 92286-69-6

1-Benzylsulfanylpropan-2-amine

Cat. No. B2358722
CAS RN: 92286-69-6
M. Wt: 181.3
InChI Key: YBXUPVOPTJSFNL-UHFFFAOYSA-N
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Description

“1-Benzylsulfanylpropan-2-amine” is a chemical compound with the molecular formula C10H15NS . It is used in research and development .


Synthesis Analysis

The synthesis of amines like “1-Benzylsulfanylpropan-2-amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of “1-Benzylsulfanylpropan-2-amine” consists of a benzyl group (a phenyl ring attached to a CH2 group), a sulfanyl group (an S atom), and a propan-2-amine group (a three-carbon chain with an amine group at the second carbon) . The InChI code for this compound is 1S/C10H15NS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzylsulfanylpropan-2-amine” include a molecular weight of 181.3 . More specific properties such as boiling point, melting point, and solubility are not provided in the available resources .

Scientific Research Applications

One-Pot Aminobenzylation of Aldehydes

Wang et al. (2018) introduced a method for aminobenzylation of aldehydes using simple toluene derivatives, which creates a diverse array of 1,2-diarylethylamine derivatives. These derivatives have applications in bioactive natural products and pharmaceuticals (Wang, Zheng, Xu, Mao, & Walsh, 2018).

Catalytic Reductive Aminations for Synthesis of Different Amines

Murugesan et al. (2020) highlighted the use of catalytic reductive aminations in synthesizing a variety of amines, including primary, secondary, and tertiary amines. This process is crucial for producing pharmaceuticals and agrochemicals (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).

Novel Sulfamoyl Carbamates and Sulfamide Derivatives

Göksu et al. (2014) synthesized a series of novel benzylsulfamide analogs, showing inhibition effects on carbonic anhydrase I and II isoenzymes. These findings are significant for medicinal chemistry and drug discovery (Göksu, Naderi, Akbaba, Kalın, Akıncıoğlu, Gülçin, Durdağı, & Salmas, 2014).

Stereospecific Synthesis of Benzofuran and Indole Derivatives

Garcia-Munoz, Foubelo, and Yus (2016) reported the synthesis of 2-(2-aminoalkyl)benzofuran and indole derivatives, highlighting the importance of these compounds in pharmaceutical and agrochemical industries (Garcia-Munoz, Foubelo, & Yus, 2016).

Design and Synthesis of Antibacterial Agents Against Clostridium difficile

Eissa et al. (2016) synthesized benzimidazole-N-benzylpropan-1-amines and adenine-N-benzylpropan-1-amines, demonstrating antibacterial activity against Clostridium difficile, a significant contribution to antibiotic research (Eissa, Blaxland, Williams, Metwally, El-Adl, Lashine, Baillie, & Simons, 2016).

Analysis and Prediction of Chemical Transformations

Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, providing valuable insights for organic chemistry and pharmacology (Wang, Zhang, Guo, Tang, & Lu, 2006).

Safety and Hazards

“1-Benzylsulfanylpropan-2-amine” is associated with several hazard statements, including H302, H312, H314, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, if inhaled, and may cause skin and eye irritation. It should be handled with appropriate safety measures .

properties

IUPAC Name

1-benzylsulfanylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXUPVOPTJSFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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